Benzyl (2-(cyclohexylamino)-2-oxoethyl)carbamate
Overview
Description
Benzyl (2-(cyclohexylamino)-2-oxoethyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a cyclohexyl group, a carbamoylmethyl group, and a benzyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexylcarbamoylmethylcarbamic acid benzyl ester typically involves the reaction of cyclohexylamine with chloroacetic acid to form cyclohexylcarbamoylmethyl chloride. This intermediate is then reacted with benzyl alcohol in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of cyclohexylcarbamoylmethylcarbamic acid benzyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(cyclohexylamino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylcarbamoylmethylcarbamic acid, while reduction can produce cyclohexylcarbamoylmethylcarbinol.
Scientific Research Applications
Benzyl (2-(cyclohexylamino)-2-oxoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of cyclohexylcarbamoylmethylcarbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to active sites of enzymes, blocking their activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylcarbamoylmethylcarbamic acid methyl ester
- Cyclohexylcarbamoylmethylcarbamic acid ethyl ester
- Cyclohexylcarbamoylmethylcarbamic acid propyl ester
Uniqueness
Benzyl (2-(cyclohexylamino)-2-oxoethyl)carbamate is unique due to its benzyl ester group, which imparts distinct chemical properties compared to its analogs. The benzyl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
benzyl N-[2-(cyclohexylamino)-2-oxoethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(18-14-9-5-2-6-10-14)11-17-16(20)21-12-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAJOLIZPIQEPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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